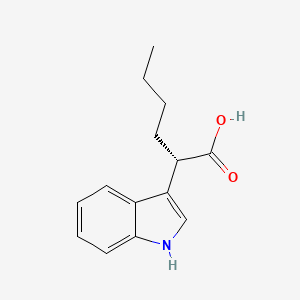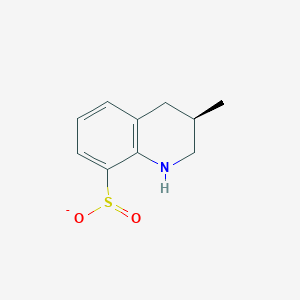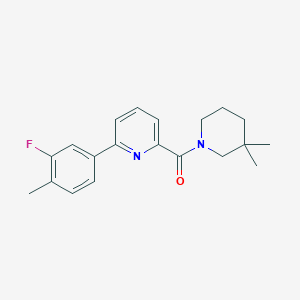
(2s)-2-(1h-Indol-3-Yl)hexanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1H-indol-3-yl)hexanoic acid is an organic compound belonging to the class of indole-3-acetic acid derivatives. These compounds contain an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. The compound has a molecular formula of C14H17NO2 and a molecular weight of 231.29 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1H-indol-3-yl)hexanoic acid typically involves the reaction of indole derivatives with hexanoic acid under specific conditions. One common method involves the use of aqueous titanium(III) chloride solution at ambient temperature, which facilitates the formation of indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of indole derivatives generally involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(1H-indol-3-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and reduced forms of this compound.
Applications De Recherche Scientifique
(2S)-2-(1H-indol-3-yl)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and indole derivatives.
Biology: Studied for its role in plant growth and development, as it is structurally related to indole-3-acetic acid, a known plant hormone.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of (2S)-2-(1H-indol-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins, such as S-phase kinase-associated protein 1, which plays a role in cell cycle regulation . The compound’s effects are mediated through its ability to modulate these molecular targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A structurally related compound that functions as a plant hormone.
Indole-3-butyric acid: Another indole derivative with similar biological activities.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
(2S)-2-(1H-indol-3-yl)hexanoic acid is unique due to its specific structural configuration and the presence of a hexanoic acid moiety. This structural feature distinguishes it from other indole derivatives and contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H17NO2 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
(2S)-2-(1H-indol-3-yl)hexanoic acid |
InChI |
InChI=1S/C14H17NO2/c1-2-3-6-11(14(16)17)12-9-15-13-8-5-4-7-10(12)13/h4-5,7-9,11,15H,2-3,6H2,1H3,(H,16,17)/t11-/m0/s1 |
Clé InChI |
RCBHCHBXRBYJGU-NSHDSACASA-N |
SMILES isomérique |
CCCC[C@@H](C1=CNC2=CC=CC=C21)C(=O)O |
SMILES canonique |
CCCCC(C1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-{[4-(Aminomethyl)piperidin-1-Yl]methyl}-1h-Indol-2-Yl)quinolin-2(1h)-One](/img/structure/B10758487.png)
![D-Phenylalanyl-N-{4-[amino(Iminio)methyl]benzyl}-L-Prolinamide](/img/structure/B10758489.png)
![(3r)-3-[(1,2,3,4-Tetrahydroisoquinolin-7-Yloxy)methyl]-2,3-Dihydrothieno[2,3-F][1,4]oxazepin-5-Amine](/img/structure/B10758491.png)

![(3s)-1-(1,3-Benzodioxol-5-Ylmethyl)-3-[4-(1h-Imidazol-1-Yl)phenoxy]piperidine](/img/structure/B10758507.png)
![[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10758508.png)
![N-{2,4-Difluoro-3-[(5-Pyridin-3-Yl-1h-Pyrrolo[2,3-B]pyridin-3-Yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B10758510.png)
![2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]carbamoyl}acetamide](/img/structure/B10758518.png)
![2-Chloro-N-[(1r,2r)-1-Hydroxy-2,3-Dihydro-1h-Inden-2-Yl]-6h-Thieno[2,3-B]pyrrole-5-Carboxamide](/img/structure/B10758531.png)

![{4-[2-Benzyl-3-methoxy-2-(methoxycarbonyl)-3-oxopropyl]phenyl}sulfamic acid](/img/structure/B10758540.png)
![(2S)-8-[(tert-butoxycarbonyl)amino]-2-(1H-indol-3-yl)octanoic acid](/img/structure/B10758541.png)
![(5-Phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B10758543.png)
![2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide](/img/structure/B10758557.png)
